molecular formula C23H20FN5O3S B12849768 1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide

1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide

Cat. No.: B12849768
M. Wt: 465.5 g/mol
InChI Key: GIAMWUQAXXYKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-c]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide involves multiple steps, including the formation of the pyrazolo[3,4-c]pyridine core and the introduction of the fluorophenyl and methylsulfonyl groups. The synthetic route typically involves:

    Formation of the pyrazolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the methylsulfonyl group: This can be done using sulfonylation reactions with reagents like methylsulfonyl chloride.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and pyridine rings.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups may have similar properties but differ in their overall structure and function.

    Methylsulfonyl derivatives: These compounds contain the methylsulfonyl group and may have similar chemical reactivity but different biological targets.

Properties

Molecular Formula

C23H20FN5O3S

Molecular Weight

465.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[1-(3-methylsulfonylpyridin-4-yl)cyclobutyl]pyrazolo[3,4-c]pyridine-4-carboxamide

InChI

InChI=1S/C23H20FN5O3S/c1-33(31,32)21-14-25-10-7-19(21)23(8-2-9-23)28-22(30)18-11-26-13-20-17(18)12-27-29(20)16-5-3-15(24)4-6-16/h3-7,10-14H,2,8-9H2,1H3,(H,28,30)

InChI Key

GIAMWUQAXXYKPI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CN=C1)C2(CCC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.